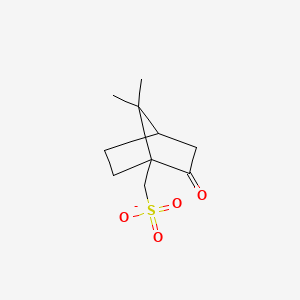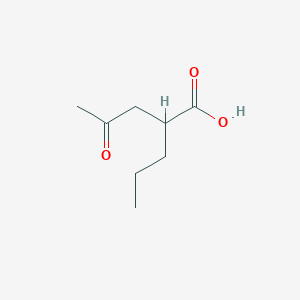![molecular formula C34H68O11 B1225684 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 92046-34-9](/img/structure/B1225684.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Vue d'ensemble
Description
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound characterized by its extensive ethoxyethanol chain. This compound is of interest in various chemical and physical studies due to its unique structure and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that introduce various functional groups to the core structure. For instance, the Ugi reaction can be utilized to synthesize compounds with specific structural features, combining multiple reactants in a single step to efficiently generate diverse molecular architectures (Amirani Poor et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a central cyclohexyl group, substituted with a long chain of ethoxyethanol groups. This structure can be analyzed through various spectroscopic methods to determine the arrangement of atoms and the presence of functional groups.
Chemical Reactions and Properties
Chemical reactions involving this compound can vary significantly depending on the functional groups present and the reaction conditions. For example, oxidation reactions have been studied, revealing insights into the reactivity and stability of similar compounds under different conditions (Shan et al., 2013).
Physical Properties Analysis
The physical properties, such as density, viscosity, refractive index, and speed of sound, of organic compounds can provide valuable information about their behavior in different environments. These properties are influenced by molecular structure and can be investigated through empirical equations and fitted to models for a deeper understanding (Aminabhavi & Gopalakrishna, 1995).
Applications De Recherche Scientifique
Biodegradation Mechanisms
Research on linear alcohol ethoxylates (LAEs) has shown that these compounds undergo biodegradation through the cleavage of the terminal ethoxy (EO) unit, releasing acetaldehyde and shortening the ethoxy chain until the lipophilic moiety is reached. This process is markedly different under anaerobic conditions, where no poly(ethylene glycol) (PEG) products are observed, in contrast to aerobic degradation pathways where central scission prevails (Huber, Meyer, & Rys, 2000).
Environmental Degradation
The photoinduced degradation of alkylphenol ethoxylates (APE) by Fe(III) in water suggests that ethoxylated compounds can efficiently undergo decomposition under sunlight, leading to the formation of shorter ethoxy chains and potential environmental pollutants such as octylphenol (Brand, Mailhot, & Bolte, 1998). This research emphasizes the environmental implications of releasing ethoxylated compounds into water systems.
Synthetic Applications
In the field of synthetic chemistry, ethoxylated compounds are utilized in various reactions. For example, ethoxylation of 1-alkenes with bioethanol over zeolite beta catalysts in a liquid-phase continuous process has shown high selectivity for ethoxy alkanes, indicating a potential pathway for synthesizing green chemicals and high boiling solvents (Radhakrishnan, Franken, & Martens, 2012).
Electrophilic Substitution and Nucleophilic Reactions
Ethoxylated compounds also participate in nucleophilic reactions, as evidenced by the transformation of ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with 3-phenylthio or 3-ethoxy substituents. This showcases the versatility of ethoxylated compounds in organic synthesis and the potential for generating compounds with varied functional groups (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O11/c1-33(2,3)30-34(4,5)31-6-8-32(9-7-31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h31-32,35H,6-30H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMJGXMRGDCRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018401 | |
| Record name | Triton X-100R.10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92046-34-9 | |
| Record name | Poly(oxy-1,2-ethanediyl),a-[4-(1,1,3,3-tetramethylbutyl)cyclohexyl]-w-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)

![2-Benzoylimino-1-(2-furanylmethyl)-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225606.png)



![1-[4-(2-Chlorophenoxy)butyl]imidazole](/img/structure/B1225613.png)
![7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)
![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-phenylethanone](/img/structure/B1225616.png)
![6-[Oxo-[2-[oxo-[4-(4-propan-2-ylphenyl)-1-piperazinyl]methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1225619.png)
![3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide](/img/structure/B1225620.png)
![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B1225623.png)
![1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B1225626.png)
![2-(methanesulfonamido)-N-[2-(phenylmethylthio)ethyl]benzamide](/img/structure/B1225628.png)